- Preparation and pharmacological profile of 7-(α-Azolylbenzyl)-1H-indoles and indolines as new aromatase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2003, 13(9), 1553-1555

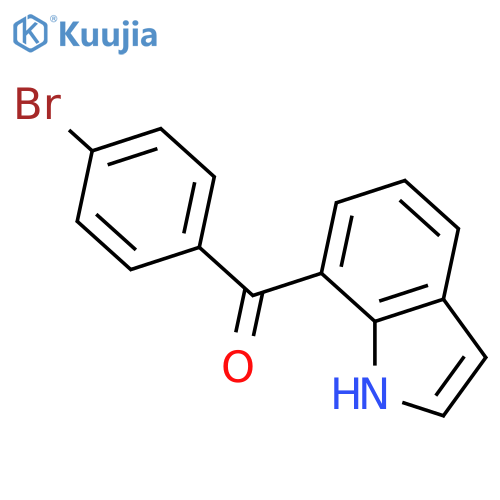

Cas no 91714-50-0 (7-(4-Bromobenzoyl)indole)

7-(4-Bromobenzoyl)indole structure

Nome del prodotto:7-(4-Bromobenzoyl)indole

Numero CAS:91714-50-0

MF:C15H10BrNO

MW:300.15000295639

MDL:MFCD08694391

CID:1969020

PubChem ID:11012009

7-(4-Bromobenzoyl)indole Proprietà chimiche e fisiche

Nomi e identificatori

-

- (4-bromophenyl)-(1H-indol-7-yl)methanone

- 7-(4-bromobenzoyl)indole

- 7-[(4-Bromophenyl)carbonyl]-1H-indole

- KB-88125

- SureCN9141346

- (4-Bromo-phenyl)-(1H-indol-7-yl)-methanone

- (4-BROMOPHENYL)(1H-INDOL-7-YL)METHANONE

- 7-(4-Bromobenzoyl)ind

- 7-(4-bromobenzoyl) indole

- (4-Bromophenyl)-1H-indol-7-ylmethanone (ACI)

- (4-Bromophenyl)(7-indolyl)methanone

- AKOS000280116

- UNII-SK5ZL5ZP93

- (4-Bromophenyl)-1H-indol-7-ylmethanone

- 91714-50-0

- MFCD08694391

- CS-0315393

- SCHEMBL9141346

- BS-41899

- Bromfenac sodium Impurity 5;(4-Bromo-phenyl)-(1H-indol-7-yl)-methanone;(4-Bromophenyl)(1H-indol-7-yl)methanone

- BCP29809

- SY337277

- F17828

- DTXSID30451889

- DB-253578

- ALBB-013706

- Methanone, (4-bromophenyl)-1H-indol-7-yl-

- SK5ZL5ZP93

- 7-(4-Bromobenzoyl)indole

-

- MDL: MFCD08694391

- Inchi: 1S/C15H10BrNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-9,17H

- Chiave InChI: RNXKQFMCSXIADL-UHFFFAOYSA-N

- Sorrisi: O=C(C1C2=C(C=CN2)C=CC=1)C1C=CC(Br)=CC=1

Proprietà calcolate

- Massa esatta: 298.99500

- Massa monoisotopica: 298.99458g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 18

- Conta legami ruotabili: 2

- Complessità: 312

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 4.1

- Superficie polare topologica: 32.9Ų

Proprietà sperimentali

- Densità: 1.530

- Punto di fusione: 162-164 ºC

- PSA: 32.86000

- LogP: 4.16140

7-(4-Bromobenzoyl)indole Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR305240-250mg |

(4-Bromophenyl)(1H-indol-7-yl)methanone |

91714-50-0 | 250mg |

£21.00 | 2025-02-20 | ||

| eNovation Chemicals LLC | D593931-1g |

(4-Bromophenyl)(1H-indol-7-yl)methanone |

91714-50-0 | 95% | 1g |

$185 | 2024-08-03 | |

| TRC | A601560-2.5mg |

7-(4-Bromobenzoyl)indole |

91714-50-0 | 2.5mg |

$ 50.00 | 2022-06-08 | ||

| Aaron | AR00IHJL-1g |

(4-Bromophenyl);(1H-indol-7-yl);methanone |

91714-50-0 | 95% | 1g |

$26.00 | 2025-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386063-250mg |

(4-Bromophenyl)(1H-indol-7-yl)methanone |

91714-50-0 | 95+% | 250mg |

¥85.00 | 2024-04-25 | |

| A2B Chem LLC | AI61445-250mg |

(4-Bromophenyl)(1H-indol-7-yl)methanone |

91714-50-0 | 95% | 250mg |

$11.00 | 2024-07-18 | |

| Ambeed | A167595-1g |

(4-Bromophenyl)(1H-indol-7-yl)methanone |

91714-50-0 | 95% | 1g |

$40.0 | 2025-03-05 | |

| Chemenu | CM262783-25g |

(4-Bromophenyl)(1H-indol-7-yl)methanone |

91714-50-0 | 95% | 25g |

$458 | 2024-07-20 | |

| eNovation Chemicals LLC | D593931-1g |

(4-Bromophenyl)(1H-indol-7-yl)methanone |

91714-50-0 | 95% | 1g |

$185 | 2025-02-21 | |

| Ambeed | A167595-250mg |

(4-Bromophenyl)(1H-indol-7-yl)methanone |

91714-50-0 | 95% | 250mg |

$19.0 | 2025-03-05 |

7-(4-Bromobenzoyl)indole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Aluminum chloride , Boron trichloride Solvents: Toluene ; reflux

2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; reflux

2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; reflux

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane

Riferimento

- Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogs, Journal of Medicinal Chemistry, 1984, 27(11), 1379-88

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; reflux

Riferimento

- Preparation and pharmacological profile of 7-(α-Azolylbenzyl)-1H-indoles and indolines as new aromatase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2003, 13(9), 1553-1555

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Aluminum chloride , Boron trichloride

2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane

2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane

Riferimento

- Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogs, Journal of Medicinal Chemistry, 1984, 27(11), 1379-88

7-(4-Bromobenzoyl)indole Raw materials

7-(4-Bromobenzoyl)indole Preparation Products

7-(4-Bromobenzoyl)indole Letteratura correlata

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

91714-50-0 (7-(4-Bromobenzoyl)indole) Prodotti correlati

- 1521816-90-9(1-cycloheptyl-2,2-difluoroethan-1-ol)

- 946357-46-6(1,3,6-trimethyl-5-(piperidin-1-yl)-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

- 877681-22-6(2H-Benzimidazol-2-one, 1,3-dihydro-1-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-)

- 74010-61-0(2,5-Dimethyl-N~1~,N~4~-diphenyltetrahydro-1,4-pyrazinedicarbothioamide)

- 2411255-39-3(2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide)

- 1036563-47-9(3-(5-Bromo-2-pyridinyl)amino-1-propanol)

- 1805137-41-0(2-Cyano-3-difluoromethyl-4-ethylbenzenesulfonyl chloride)

- 677767-93-0(2-{(4-bromophenyl)methylsulfanyl}-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one)

- 168300-88-7(Fmoc-D-Cys(Acm)-OH)

- 2172055-12-6(3,3-difluoro-1-(1-hydroxy-4-methylcyclohexyl)cyclobutane-1-carboxylic acid)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:91714-50-0)7-(4-Bromobenzoyl)indole

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:91714-50-0)7-(4-Bromobenzoyl)indole

Purezza:99%

Quantità:25g

Prezzo ($):378.0